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Ganefromycin epsilon -

Ganefromycin epsilon

Catalog Number: EVT-1583396
CAS Number:
Molecular Formula: C36H53NO9
Molecular Weight: 643.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ganefromycin epsilon is a member of the ganefromycin family, which are polyketide-derived compounds produced by certain strains of Streptomyces. These compounds have garnered interest due to their potential biological activities, including antimicrobial properties. The exploration of ganefromycin epsilon has been facilitated by advances in microbial genetics and biosynthetic pathway elucidation.

Source

Ganefromycin epsilon is primarily sourced from Streptomyces lydicus spp. tanzanius, a bacterium known for its ability to produce various bioactive secondary metabolites. Research has demonstrated that this organism can produce multiple structurally related compounds through its biosynthetic pathways, which include ganefromycin alpha and other derivatives .

Classification

Ganefromycin epsilon belongs to the class of polyketides, a diverse group of natural products characterized by their complex structures and biological activities. Polyketides are typically synthesized by polyketide synthases, which facilitate the assembly of carbon chains from simple building blocks.

Synthesis Analysis

Methods

The biosynthesis of ganefromycin epsilon involves several enzymatic steps, which can be influenced by genetic manipulation and fermentation conditions. Studies have utilized blocked mutants of Streptomyces lydicus to investigate the biosynthetic pathway, revealing insights into the production mechanisms and potential shunt pathways that lead to various metabolites .

Technical Details

The synthesis typically involves:

  • Polyketide Synthase Activity: The initial formation of the polyketide backbone.
  • Modification Steps: Subsequent hydroxylation, methylation, and glycosylation reactions that modify the basic structure into functional derivatives like ganefromycin epsilon.
  • Bioconversion Experiments: Utilizing different mutant strains to assess the production efficiency and identify intermediate compounds .
Molecular Structure Analysis

Structure

Ganefromycin epsilon possesses a complex molecular structure typical of polyketides, featuring multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and arrangement can vary based on the specific derivatives produced during biosynthesis.

Data

While specific structural data for ganefromycin epsilon may not be extensively documented in public databases, related compounds such as ganefromycin alpha have been characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of ganefromycin epsilon include:

  • Condensation Reactions: Key steps in building the polyketide backbone.
  • Functional Group Transformations: Including hydroxylation (addition of hydroxyl groups), methylation (addition of methyl groups), and glycosylation (attachment of sugar moieties) which enhance solubility and biological activity.

Technical Details

These reactions are catalyzed by specific enzymes encoded within the biosynthetic gene clusters of Streptomyces species. The manipulation of these pathways through genetic engineering can lead to increased yields or novel derivatives .

Mechanism of Action

Process

Ganefromycin epsilon exhibits its biological effects primarily through interaction with cellular targets in bacteria. Its mechanism may involve:

  • Inhibition of Cell Wall Synthesis: Similar to other antimicrobial agents, it may disrupt bacterial cell wall integrity.
  • Interference with Metabolic Pathways: By mimicking substrates or inhibiting enzymes critical for bacterial survival.

Data

Research into the exact mechanism is ongoing, but preliminary studies suggest that structural features common in polyketides contribute significantly to their antimicrobial efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Ganefromycin epsilon is expected to be a solid at room temperature with varying solubility in organic solvents. Specific melting points or solubility data may not be readily available due to limited characterization studies.

Chemical Properties

  • Stability: Polyketides generally exhibit stability under neutral pH but may degrade under extreme conditions (high pH or temperature).
  • Reactivity: Functional groups present in ganefromycin epsilon may participate in further chemical reactions, making it a candidate for synthetic modifications in drug development.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry have been employed to analyze the purity and composition of ganefromycin epsilon during isolation processes .

Applications

Scientific Uses

Ganefromycin epsilon holds potential applications in:

  • Antimicrobial Development: As a lead compound for developing new antibiotics against resistant bacterial strains.
  • Pharmaceutical Research: Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy or reducing toxicity.

Ongoing research into its biosynthesis and biological activity continues to reveal new insights that could lead to innovative therapeutic applications in medicine.

Biosynthesis and Molecular Origins of Ganefromycin epsilon

Evolutionary Context Within the Elfamycin Antibiotic Class

Ganefromycin epsilon belongs to the elfamycin antibiotic class, defined by its mechanism of inhibiting bacterial elongation factor Tu (EF-Tu), a conserved target essential for protein synthesis [5] [7]. Elfamycins disrupt translation by either locking EF-Tu in a GTP-bound conformation on the ribosome (e.g., kirromycins) or blocking aminoacyl-tRNA binding (e.g., pulvomycin) [7]. Ganefromycin epsilon shares the core structural features of elfamycins, including a polyketide-derived backbone and characteristic functional groups that enable EF-Tu interaction. However, its C21 stereochemical flexibility distinguishes it within the class, as base-catalyzed isomerization readily converts it between the epsilon (2a) and epsilon1 (2b) forms through epimerization at C-21 [2]. This isomerism, also observed in related elfamycins, represents an evolutionary adaptation that may enhance ecological fitness by optimizing target binding or metabolic stability under varying environmental conditions [2] [5].

Table 1: Key Characteristics of Elfamycin Antibiotics

CompoundProducing OrganismEF-Tu Inhibition MechanismNotable Structural Features
Ganefromycin epsilonStreptomyces lydicus spp. tanzaniusGTP-bound conformation stabilizationC21-epimeric pair, deoxygenated polyketide
KirromycinStreptomyces ramocissimusRibosomal lockingLinear polyketide, pyridone moiety
Phenelfamycin BUnidentified Streptomyces sp.Aminoacyl-tRNA binding blockadeGlycosylated macrolactone
Enacyloxin IIaFrondaria rubraGTPase inhibitionPolyene-acid hybrid scaffold

Precursor Roles in Ganefromycin Biosynthetic Pathways

The biosynthesis of ganefromycin epsilon initiates with the assembly of a polyketide backbone derived from acetate and propionate units, catalyzed by modular polyketide synthases (PKSs). This backbone undergoes extensive post-PKS modifications, including oxidation, glycosylation, and ring formation [1] [10]. Studies using blocked mutants of Streptomyces lydicus spp. tanzanius have identified ganefromycin epsilon as a deoxygenated precursor of more complex congeners like ganefromycins alpha and beta [2]. Key biosynthetic intermediates include:

  • Early-stage polyketides: Linear chains that undergo cyclization to form the furan and tetrahydropyran rings characteristic of ganefromycins.
  • Hydroxylated precursors: Compounds like ganefromycin delta (C23-hydroxylated) that precede glycosylation events [1].
  • Glycosylation substrates: Aglycone intermediates that accept deoxyaminosugars at C21a-OH, a step absent in ganefromycin epsilon biosynthesis [1].

Table 2: Biosynthetic Intermediates in Ganefromycin Pathways

IntermediateStructural FeaturesBiosynthetic RoleBioconversion Evidence
Ganefromycin epsilonC21-epimers, no glycosyl groupShunt product/precursor for epimerizationBase-catalyzed isomerization [2]
Compound 9C13a-O-methylated aglyconeGlycosylation substrateConverted to ganefromycin alpha [1]
Compound 12Furan-ring closed, C21a-hydroxylatedPrecursor for glycosylationAccumulates in glycosylation mutants [1]
Ganefromycin alphaC21a-O-glycosylated mature productTerminal antibioticNot bioconverted by mutants [1]

Precursor supply regulation critically influences ganefromycin titers. Mutants blocked in methylmalonyl-CoA synthesis (a key extender unit) show reduced ganefromycin production, highlighting the metabolic flux dependency of this pathway [10].

Gene Cluster Identification and Regulatory Mechanisms

The ganefromycin biosynthetic gene cluster (BGC) in Streptomyces lydicus spp. tanzanius remains partially uncharacterized. However, resistance-guided approaches leveraging self-resistance genes have enabled predictive identification of elfamycin BGCs [5]. These include:

  • EF-TuKirR homologs: Genes encoding kirromycin-resistant EF-Tu variants, which serve as markers for elfamycin BGCs. These genes confer self-resistance by expressing EF-Tu with reduced antibiotic affinity [5].
  • Deduced core enzymes: Modular PKS genes for polyketide chain assembly, cytochrome P450s for hydroxylation (e.g., C23, C21a), and glycosyltransferases for sugar attachment [1].

Regulatory mechanisms governing the cluster involve:

  • Pathway-specific regulators: TetR-family proteins (e.g., GneR) that activate transcription of biosynthetic genes upon sensing pathway intermediates [10].
  • Chromatin topology: Silenced BGCs localize to heterochromatic nuclear peripheries, while active clusters relocate to euchromatic regions, as observed in analogous actinomycete systems [6].
  • Global regulators: LAL (LuxR-type) regulators that integrate nutrient signals (e.g., N-acetylglucosamine) to modulate cluster expression [10].

This multi-tiered regulation explains the strain-dependent variability in ganefromycin epsilon production and its frequent co-occurrence with shunt products like ganefromycin epsilon1 under suboptimal conditions [1] [6].

Enzymatic Catalysis in Isomeric Differentiation

The C21-epimerization generating ganefromycin epsilon (2a) and epsilon1 (2b) is enzymatically mediated. Key catalytic steps include:

  • Keto-enol tautomerization: A base-catalyzed abstraction of the C21 proton, forming a planar enolate intermediate that permits stereochemical inversion [2].
  • Ketoreductase control: Dehydrogenases may regulate the equilibrium between epimers by modulating the redox state at C21 [1].
  • Isomerase activity: Specific enzymes (e.g., radical S-adenosylmethionine proteins) catalyze C21-H bond cleavage/reformation, though ganefromycin-specific isomerases remain unidentified [5].

Table 3: Enzymes Implicated in Ganefromycin Structural Modifications

Enzyme TypeFunctionImpact on Ganefromycin epsilonEvidence
Cytochrome P450 (GneP450-1)C23 hydroxylationPrecedes ganefromycin epsilon formationAccumulation in ΔgneP450-1 mutants [1]
C-methyltransferase (GneMT)C13a-O-methylationRequired for downstream glycosylationBioconversion of unmethylated intermediates [1]
Putative isomeraseC21 epimerizationConverts 2a ↔ 2bBase-catalyzed in vitro interconversion [2]
Glycosyltransferase (GneGT)Attaches D-digitoxose at C21a-OHAbsent in ganefromycin epsilonInactive on epsilon aglycone [1]

Structural evidence from InChI strings confirms the stereochemical distinction between epimers: The epsilon isomer (InChI=1S/C36H53NO9/...) exhibits distinct stereodescriptors (t25?, 26-, 33?) compared to epsilon1 [3]. This enzymatic plasticity enables Streptomyces lydicus to diversify its antibiotic output without de novo synthesis, potentially evading resistance mechanisms [2] [5].

Properties

Product Name

Ganefromycin epsilon

IUPAC Name

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[(2R)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

Molecular Formula

C36H53NO9

Molecular Weight

643.8 g/mol

InChI

InChI=1S/C36H53NO9/c1-8-9-12-19-31-35(5,6)30(39)23-36(43,46-31)26(4)34(42)37-21-16-15-17-24(2)33(44-7)25(3)29-22-27(38)28(45-29)18-13-10-11-14-20-32(40)41/h8-20,25-31,33,38-39,43H,21-23H2,1-7H3,(H,37,42)(H,40,41)/b9-8-,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+/t25?,26-,27?,28?,29?,30-,31-,33?,36-/m0/s1

InChI Key

RNCHOJALTYLGCU-RTZLAXMKSA-N

Synonyms

ganefromycin epsilon
ganefromycin epsilon 1

Canonical SMILES

CC=CC=CC1C(C(CC(O1)(C(C)C(=O)NCC=CC=C(C)C(C(C)C2CC(C(O2)C=CC=CC=CC(=O)O)O)OC)O)O)(C)C

Isomeric SMILES

C/C=C\C=C\[C@H]1C([C@H](C[C@](O1)([C@@H](C)C(=O)NC/C=C/C=C(\C)/C(C(C)C2CC(C(O2)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)(C)C

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